methyl 2-[(3-bromophenyl)methoxy]acetate
Description
Methyl 2-[(3-bromophenyl)methoxy]acetate is an organic compound characterized by a 3-bromophenyl group linked via a methoxy bridge to an acetate methyl ester. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 275.10 g/mol. This compound is structurally distinct from simpler phenylacetate esters due to the inclusion of a benzyl ether group (OCH₂COOCH₃) at the 3-bromo-substituted phenyl ring.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 2-[(3-bromophenyl)methoxy]acetate |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
DFSHDTVRVWDYIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-[(3-bromophenyl)methoxy]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: 3-bromobenzoic acid or 3-bromobenzaldehyde.
Reduction: 3-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[(3-bromophenyl)methoxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[(3-bromophenyl)methoxy]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(3-Bromophenyl)acetate
- Structure : Directly substitutes the phenyl ring with a CH₂COOCH₃ group (CAS: 150529-73-0) .
- Molecular Formula : C₉H₉BrO₂ (MW: 229.07 g/mol).
- Applications: Used to synthesize (R)-Flurbiprofen derivatives, a nonsteroidal anti-inflammatory drug .
- Key Differences : Lacks the methoxy bridge, resulting in a simpler structure and lower molecular weight.
Ethyl 2-(3-Bromophenyl)acetate
- Structure : Ethyl ester analog of methyl 2-(3-bromophenyl)acetate.
- Biological Activity : Activates olfactory receptor OR1A1 with EC₅₀ = 11.5–24.4 µM , comparable to methyl 2-(2-methylphenyl)acetate .
- Key Differences : Ethyl ester group may enhance lipophilicity compared to methyl esters, influencing pharmacokinetics.
Methyl 2-Amino-2-(3-Bromophenyl)acetate
- Structure: Features an amino group at the α-position of the acetate (CAS: 1132817-76-5) .
- Molecular Formula: C₉H₁₀BrNO₂ (MW: 244.09 g/mol).
- Applications: Serves as a building block for pharmaceuticals and agrochemicals due to its reactive amino group .
- Key Differences: Amino substitution enables diverse reactivity (e.g., peptide coupling), unlike the inert methoxy group in the target compound.
Methyl 2-Bromo-2-(3-Bromophenyl)acetate
- Structure : Brominated at the α-carbon of the acetate (synthesized via N-bromosuccinimide) .
- Synthetic Use : Intermediate for introducing bromine in drug discovery pipelines.
- Key Differences : Increased steric hindrance and reactivity due to α-bromination, unlike the ether-linked target compound.
Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)acetate
- Structure : Combines bromo and methoxy substituents on the phenyl ring (CAS: 1131594-34-7) .
- Molecular Formula: C₁₁H₁₄BrNO₃ (MW: 304.14 g/mol).
- Key Differences : Methoxy group at the 4-position alters electronic properties and binding interactions compared to the 3-bromo-methoxy configuration.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- OR1A1 Activation : Ethyl 2-(3-bromophenyl)acetate and methyl 2-(2-methylphenyl)acetate show similar EC₅₀ values (11.5–25.0 µM), suggesting bromine and methyl groups enhance receptor binding .
- Methoxy vs. Amino Groups: Methoxy substituents (as in the target compound) likely improve metabolic stability compared to amino groups, which are prone to oxidation .
Physicochemical Properties
- Molecular Weight : The target compound (275.10 g/mol) is heavier than methyl 2-(3-bromophenyl)acetate (229.07 g/mol) due to the additional methoxy bridge .
- Lipophilicity: The benzyl ether group in the target compound may reduce logP compared to non-polar analogs, influencing membrane permeability.
Research Findings and Data Tables
Table 1: Structural Comparison of Key Compounds
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